molecular formula C8H2Cl2F4O B068232 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride CAS No. 186517-45-3

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride

Cat. No.: B068232
CAS No.: 186517-45-3
M. Wt: 261.00 g/mol
InChI Key: QXSLFEJMHHTJAH-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2Cl2F4O. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid+SOCl23-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride+SO2+HCl\text{3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid+SOCl2​→3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
  • 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

Uniqueness

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of chloro, fluoro, and trifluoromethyl groups enhances its electrophilicity and makes it a valuable intermediate in various chemical transformations.

Properties

CAS No.

186517-45-3

Molecular Formula

C8H2Cl2F4O

Molecular Weight

261.00 g/mol

IUPAC Name

2-chloro-3-fluoro-6-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C8H2Cl2F4O/c9-6-4(11)2-1-3(8(12,13)14)5(6)7(10)15/h1-2H

InChI Key

QXSLFEJMHHTJAH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)F

Pictograms

Corrosive; Irritant

Origin of Product

United States

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